(R)-Phenprocoumon

Vue d'ensemble

Description

Synthesis Analysis

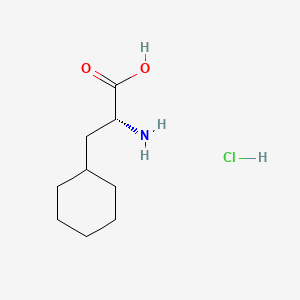

The synthesis of ®-Phenprocoumon involves several steps, including the condensation of 4-hydroxycoumarin with benzaldehyde to form the intermediate 4-hydroxy-3-(benzylidene)coumarin . Subsequent reduction of this intermediate yields ®-Phenprocoumon. The process is well-documented in the literature .

Applications De Recherche Scientifique

Enantioselective Analysis : A method was developed for quantifying (R)- and (S)-phenprocoumon in human plasma using enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry. This method is crucial for clinical studies investigating genetic influences on phenprocoumon metabolism (Kammerer et al., 2004).

Pharmacodynamics and Kinetics : Research has shown that the S (−) enantiomer of phenprocoumon is more potent as an anticoagulant than the R (+) enantiomer. This is important for understanding the differential effects of each enantiomer (Jahnchen et al., 1976).

Metabolite Analysis : The synthesis and analysis of phenprocoumon and its monohydroxylated derivatives have been conducted, providing insights into the drug's metabolic pathways and potential for unique identification (Pohl et al., 1975).

Genetic Associations : A study found an association between PPARA gene polymorphisms and phenprocoumon dose variability, suggesting genetic factors play a role in individual responses to the drug (Botton et al., 2015).

Metabolic Fate in Humans : Research into the metabolic fate of phenprocoumon in humans identified the drug's primary metabolites and their stereoselective formation, providing insights into its biotransformation (Toon et al., 1985).

Stereospecific Pharmacokinetics : A study on the stereospecific pharmacokinetics of phenprocoumon metabolites in human plasma confirmed the minor role of CYP2C9 in 4′-hydroxy-PPC formation and the effect of CYP2C9 genotype on (S)-6- and (S)-7-hydroxy-PPC (Kammerer et al., 2005).

Orientations Futures

Propriétés

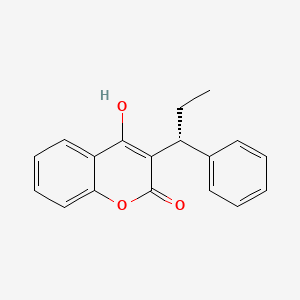

IUPAC Name |

4-hydroxy-3-[(1R)-1-phenylpropyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDAYGNAKTZFIW-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975409 | |

| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5999-27-9 | |

| Record name | Phenprocoumon, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005999279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENPROCOUMON, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y513Q74WCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)

![2H-Pyran-2-one,4-fluorotetrahydro-3,5,6-trimethyl-,[3R-(3alpha,4beta,5alpha,6alpha)]-(9CI)](/img/no-structure.png)